

understanding 5-TAMRA-SE for fluorescent labeling

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An In-depth Technical Guide to 5-TAMRA-SE for Fluorescent Labeling

Core Concepts: Introduction to 5-TAMRA-SE

5-Carboxytetramethylrhodamine, succinimidyl ester (**5-TAMRA-SE**) is a high-performance, amine-reactive fluorescent dye widely utilized in biological research for the covalent labeling of biomolecules.[1] As a single isomer of tetramethylrhodamine (TAMRA), it offers superior reproducibility and resolution in purification compared to mixed-isomer preparations.[1][2] The succinimidyl ester (SE) functional group enables a specific and efficient reaction with primary aliphatic amines, such as the ϵ -amino group of lysine residues in proteins or amine-modified oligonucleotides, to form a highly stable amide bond.[3][4]

The resulting 5-TAMRA-protein conjugates exhibit bright, orange-red fluorescence that is notably stable, photostable, and insensitive to pH changes over a wide physiological range.[1] [5][6] These favorable properties make **5-TAMRA-SE** an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, Fluorescence Resonance Energy Transfer (FRET), and DNA sequencing.[3][4]

Physicochemical and Spectroscopic Properties

The reliable performance of **5-TAMRA-SE** in labeling experiments is grounded in its distinct chemical and photophysical characteristics. These properties are summarized below.

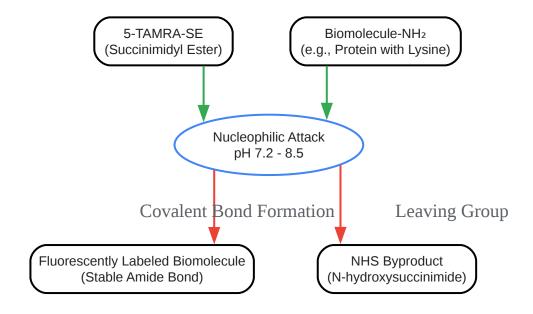


Property	Value	References
Chemical Name	5- Carboxytetramethylrhodamine, Succinimidyl Ester	[1]
Synonyms	5-TAMRA-NHS ester	[5]
CAS Number	150810-68-7	[1][5]
Molecular Formula	C29H25N3O7	[1][7]
Molecular Weight	527.5 g/mol	[1][7][8]
Excitation Max (λex)	~541 - 555 nm	[1][3][9][10]
Emission Max (λem)	~567 - 581 nm	[3][5][9][10]
Extinction Coefficient (ε)	~84,000 - 92,000 M ⁻¹ cm ⁻¹	[1]
Quantum Yield (Φ)	~0.1	
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	
Reactivity	Primary amines	[1]
Solubility	Soluble in anhydrous DMSO and DMF	[1][3]

Mechanism of Action: Amine Labeling

The core of **5-TAMRA-SE**'s utility lies in the reaction between its N-hydroxysuccinimidyl (NHS) ester group and a primary amine on a target biomolecule. This reaction, known as acylation, proceeds efficiently under mild alkaline conditions (pH 7.2-8.5).[4][5][11] The amine's lone pair of electrons acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the displacement of the NHS leaving group and the formation of a stable, covalent amide bond linking the TAMRA fluorophore to the biomolecule.





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Mechanism of **5-TAMRA-SE** conjugation to a primary amine.

Detailed Experimental Protocols

The following sections provide a comprehensive methodology for labeling proteins with **5-TAMRA-SE**, purifying the conjugate, and determining the degree of labeling.

Preparation of Reagents

- 5-TAMRA-SE Stock Solution: Dissolve 5-TAMRA-SE powder in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mg/mL or 10 mM.[5][12] This stock solution should be prepared fresh for each experiment, as the succinimidyl ester is susceptible to hydrolysis.[8]
- Protein Solution: The protein to be labeled should be dissolved in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at a pH of 7.2-8.5.[4][5][12] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the target protein for reaction with the dye.[1] The recommended protein concentration is between 2-10 mg/mL to ensure efficient labeling.[5][10][13] If necessary, dialyze the protein solution against the chosen labeling buffer to remove interfering substances.[4]

Protein Conjugation Reaction



The optimal molar ratio of dye to protein must be determined empirically but typically ranges from 5:1 to 20:1.[4][13] A 10:1 ratio is a common starting point for antibodies.[5]

- Add the calculated volume of the 5-TAMRA-SE stock solution to the protein solution dropwise while gently stirring.[12][14]
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1][15]
- (Optional) The reaction can be quenched by adding an amine-containing buffer like Tris to a final concentration of 50-100 mM to consume any unreacted dye.[12][15]

Purification of the Labeled Conjugate

Purification is essential to remove unreacted, hydrolyzed dye from the final labeled protein. The most common method is size-exclusion chromatography.

- Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS (pH 7.2-7.4).[5][12]
- Carefully load the reaction mixture onto the top of the column resin.[5]
- Allow the sample to enter the resin bed, then begin eluting with PBS.[5]
- The labeled protein will elute first as a colored band, while the smaller, unconjugated dye molecules will be retained longer and elute later.
- Collect the fractions containing the brightly colored, labeled protein.[5]

Calculation of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental consistency. It can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀, for protein) and at the absorbance maximum for 5-TAMRA (~547-555 nm, A_{max}).[4][13]
- Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

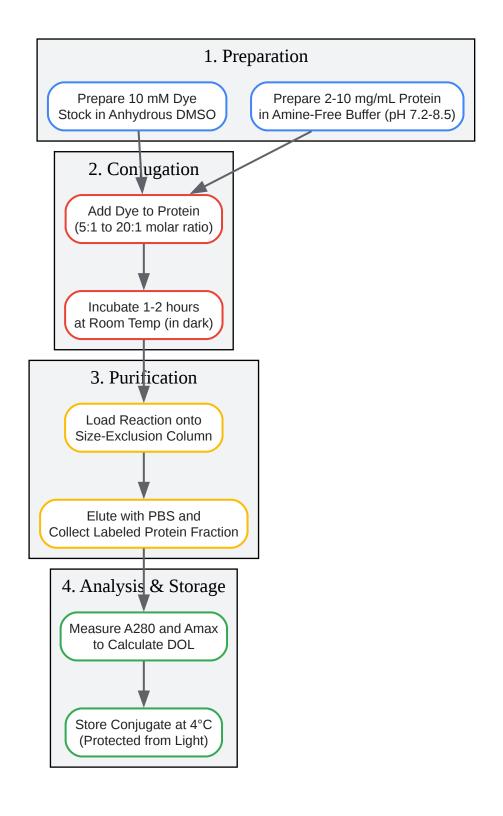


- Protein Molarity (M) = [A₂₈₀ (A_{max} × CF₂₈₀)] / ε protein
- Where:
 - CF₂₈₀ is the correction factor for 5-TAMRA at 280 nm (~0.19).
 - ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
- Calculate the concentration of the dye:
 - Dye Molarity (M) = A_{max} / ε dye
 - Where ε _dye is the molar extinction coefficient of 5-TAMRA at its A_{max} (~92,000 M⁻¹cm⁻¹). [1]
- Calculate the DOL:
 - DOL = Dye Molarity / Protein Molarity
 - For most applications, an optimal DOL is between 2 and 4.[4][13][16]

Experimental Workflow Overview

The entire process from preparation to final analysis follows a structured workflow to ensure optimal and reproducible results.





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Workflow for fluorescent labeling of proteins with **5-TAMRA-SE**.

Storage, Handling, and Troubleshooting



Proper management of the dye and labeled conjugates is crucial for maintaining their functionality.

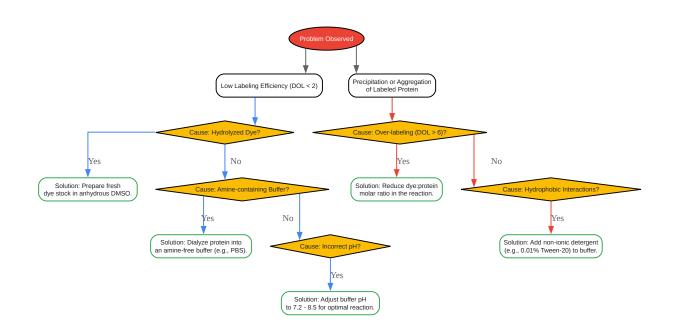
Storage and Handling

- Unopened Dye: Store the solid 5-TAMRA-SE at -20°C, desiccated, and protected from light.
 [1][3]
- Stock Solutions: Dye stock solutions in anhydrous DMSO can be stored at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
- Labeled Conjugates: Store the purified, labeled protein at 4°C, protected from light, for up to two months.[4][13] For long-term storage, add a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.01% sodium azide), aliquot, and store at -20°C.[4][13][14]

Troubleshooting Common Issues

Low labeling efficiency or aggregation of the labeled product are common challenges. The following guide outlines potential causes and solutions.





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Troubleshooting guide for **5-TAMRA-SE** labeling experiments.

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